6-fluoropyridazine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoropyridazine-4-carbonitrile is a heterocyclic compound with the molecular formula C5H2FN3. It belongs to the class of pyridazines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom at position 6 and a cyano group at position 4 makes this compound particularly interesting for various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable pyridazine precursor is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . The cyano group can be introduced via a palladium-catalyzed cyanation reaction using a suitable cyanide source like potassium cyanide (KCN) or zinc cyanide (Zn(CN)2) .
Industrial Production Methods
Industrial production of 6-fluoropyridazine-4-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-fluoropyridazine-4-carbonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NFSI, KCN, Zn(CN)2, halides, amines, thiols
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in different chemical and biological applications .
Wissenschaftliche Forschungsanwendungen
6-fluoropyridazine-4-carbonitrile has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-fluoropyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes . The cyano group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms.
Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness
6-fluoropyridazine-4-carbonitrile is unique due to the presence of both fluorine and cyano groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the cyano group provides additional sites for chemical modification and interaction with biological targets .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoropyridazine-4-carbonitrile involves the reaction of 6-fluoropyridazine with a suitable nitrile compound.", "Starting Materials": [ "6-fluoropyridazine", "carbonitrile" ], "Reaction": [ "To a solution of 6-fluoropyridazine in a suitable solvent, add a catalytic amount of a Lewis acid such as AlCl3.", "Slowly add the carbonitrile compound to the reaction mixture while stirring at room temperature.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry under vacuum to obtain the desired product, 6-fluoropyridazine-4-carbonitrile." ] } | |
CAS-Nummer |
2107018-88-0 |
Molekularformel |
C5H2FN3 |
Molekulargewicht |
123.09 g/mol |
IUPAC-Name |
6-fluoropyridazine-4-carbonitrile |
InChI |
InChI=1S/C5H2FN3/c6-5-1-4(2-7)3-8-9-5/h1,3H |
InChI-Schlüssel |
DDUQIERBGBDGQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN=C1F)C#N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.